![molecular formula C15H20FN3O3 B5702657 ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)
ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), an ethyl group attached to the piperazine ring via a carboxylate group, and a fluorophenyl group attached via an amide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-withdrawing fluorine atom on the phenyl ring and the presence of the amide and ester functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amide and ester groups) could impact its solubility, while the size and shape of the molecule could influence its boiling and melting points .Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities . These activities can lead to downstream effects such as the inhibition of viral replication .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-2-22-15(21)19-9-7-18(8-10-19)11-14(20)17-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVOVNIIDBZSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxylate |
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